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Cat. No.: B1667544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development, discovery,

and pharmacological characterization of antazoline phosphate, a first-generation

ethylenediamine antihistamine. The document details its synthesis, mechanism of action, and

the foundational experimental data that established its clinical use.

Discovery and Historical Context
Antazoline was first synthesized in the mid-1940s, a period marked by significant research into

compounds capable of counteracting the physiological effects of histamine. Developed by Karl

Miescher and W. Klarer at Ciba Pharmaceutical Products, Inc., the synthesis of antazoline was

a notable advancement in the class of ethylenediamine antihistamines. The pioneering work

was officially documented in a U.S. Patent granted on September 14, 1948[1].

As a first-generation antihistamine, antazoline is characterized by its ability to cross the blood-

brain barrier, a property responsible for its sedative effects[1][2][3]. Its primary therapeutic

applications were quickly established for the symptomatic relief of nasal congestion and allergic

conjunctivitis[1]. Due to the poor water solubility of the antazoline free base, its salt forms—

primarily phosphate and hydrochloride—were developed to improve its pharmaceutical utility.

The phosphate salt, in particular, offered good water solubility, making it suitable for ophthalmic

solutions.
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Chemical Synthesis
The foundational synthesis of antazoline, as described in the 1948 patent, involves a multi-step

process. The core structure is formed through the condensation of N-benzylaniline with a

reactive imidazoline intermediate.

Synthesis Workflow
The logical workflow for the original synthesis is outlined below. This process involves the

preparation of 2-chloromethyl-imidazoline followed by its reaction with N-benzylaniline to yield

the final antazoline base.
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Figure 1: Antazoline Synthesis Workflow

Preparation of Intermediate

Final Condensation

Salt Formation

Ethylenediamine

2-Chloromethyl-imidazoline

Reaction

Chloroacetonitrile

Antazoline Base

Intermediate Product

N-Benzylaniline

Condensation

Antazoline Phosphate

Phosphoric Acid (H3PO4)

Reaction

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of antazoline phosphate.

Pharmacological Characterization and Mechanism
of Action
Antazoline's primary pharmacological effect is the competitive antagonism of the histamine H1

receptor. It also possesses notable anticholinergic (antimuscarinic) properties, which contribute

to its therapeutic effect of reducing nasal and ocular secretions.
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Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, antazoline binds reversibly to the receptor without

activating it. This action blocks endogenous histamine from binding and initiating the

downstream signaling cascade responsible for allergic symptoms, such as vasodilation,

increased capillary permeability, and sensory nerve stimulation.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent

inhibition by antazoline is depicted below.
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Figure 2: H1 Receptor Signaling and Antazoline Inhibition
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Caption: Antazoline competitively blocks the H1 receptor, inhibiting histamine-mediated

signaling.

Quantitative Pharmacological Data
The potency of antazoline as an antagonist at histamine H1 and muscarinic cholinergic

receptors has been quantified using various in vitro assays. The pA2 value is a measure of the

potency of a competitive antagonist, representing the negative logarithm of the molar

concentration of an antagonist that produces a two-fold shift in the agonist's concentration-

response curve.

Parameter Value Receptor/Tissue Reference

Histamine H1

Antagonism

pA2 Value 7.08 Guinea Pig Ileum

Anticholinergic Activity

pA2 Value 8.0
Guinea Pig Ileum (vs.

Acetylcholine)

Note: Higher pA2 values indicate greater antagonist potency.

Key Experimental Protocols
The characterization of antihistamines like antazoline historically relied on classical

pharmacological preparations, most notably the isolated guinea pig ileum assay. This ex vivo

model is highly sensitive to both histamine and acetylcholine, making it ideal for quantifying H1

and muscarinic receptor antagonism.

Isolated Guinea Pig Ileum Assay for pA2 Determination
This protocol outlines the methodology for determining the antagonist potency (pA2 value) of

antazoline against histamine-induced contractions.

Objective: To quantify the competitive antagonism of antazoline at histamine H1 receptors.
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Materials:

Guinea pig

Tyrode's solution (or Krebs solution)

Histamine dihydrochloride (Agonist)

Antazoline phosphate (Antagonist)

Organ bath apparatus with an isometric transducer

Data acquisition system (e.g., PowerLab)

Carbogen gas (95% O2, 5% CO2)

Methodology:

Tissue Preparation:

A guinea pig is humanely euthanized.

A segment of the terminal ileum is isolated and placed in fresh, aerated Tyrode's solution.

The lumen is gently flushed to remove contents, and a 2-3 cm piece is prepared.

Mounting:

The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution,

maintained at 37°C and continuously aerated with carbogen gas.

One end of the tissue is attached to a fixed hook, and the other end is connected to an

isometric force transducer.

The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of

approximately 1 gram, with the bath solution being replaced every 15 minutes.

Agonist Concentration-Response Curve (CRC) - Control:
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A cumulative CRC for histamine is generated. Starting with a low concentration, the dose

of histamine in the bath is incrementally increased (e.g., by a factor of 3 or 10) once the

previous response has reached a plateau.

This is continued until a maximal contraction is observed.

The tissue is then washed repeatedly to return to baseline.

Antagonist Incubation:

A known, fixed concentration of antazoline is added to the organ bath.

The tissue is incubated with antazoline for a predetermined period (e.g., 20-30 minutes) to

allow for equilibrium to be reached.

Agonist CRC in the Presence of Antagonist:

The cumulative histamine CRC is repeated in the presence of antazoline. A rightward shift

in the CRC is expected for a competitive antagonist.

Data Analysis (Schild Plot):

The dose ratio (DR) is calculated at various response levels (e.g., EC50). The DR is the

ratio of the agonist concentration required to produce a given response in the presence of

the antagonist to the concentration required for the same response in its absence.

The procedure is repeated with at least two other concentrations of antazoline.

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative

logarithm of the molar concentration of the antagonist (-log[Antazoline]) on the x-axis.

For a competitive antagonist, this plot should be linear with a slope not significantly

different from 1.0. The pA2 value is determined by the intercept of the regression line with

the x-axis.

Experimental Workflow Diagram
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Figure 3: Workflow for pA2 Determination via Schild Plot
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Caption: Step-by-step workflow for the pA2 value determination using the guinea pig ileum

assay.

Physicochemical Properties and Rationale for
Phosphate Salt
The use of salt forms is a common strategy to improve the aqueous solubility and stability of

pharmaceutical compounds. Antazoline free base has poor water solubility, which limits its

formulation possibilities, especially for aqueous solutions like eye drops.

Compound Solubility
pH (Aqueous
Solution)

Reference

Antazoline

Hydrochloride
1 g in 40 mL water 6.3 (1% solution)

Antazoline Phosphate

Soluble in water;

Sparingly soluble in

methanol

4.5 (2% solution)

Antazoline (Free

Base)
663 mg/L (at 30°C) N/A

The enhanced water solubility of both the hydrochloride and phosphate salts compared to the

free base is evident. The choice of the phosphate salt for many ophthalmic preparations is

likely due to a combination of factors including good solubility, buffering capacity, and better

tolerability in the eye compared to other salts. The slightly acidic pH of the phosphate salt

solution can also contribute to the stability of the formulation.

Conclusion
The discovery of antazoline in the 1940s was a significant contribution to the field of

antihistamine therapy. Its development, driven by the chemical ingenuity of Miescher and Klarer

at Ciba, provided an effective treatment for common allergic conditions. The pharmacological

characterization through classical in vitro methods, such as the guinea pig ileum assay,

established its dual mechanism of H1 receptor antagonism and anticholinergic activity. The

formulation of antazoline as a phosphate salt was a key pharmaceutical innovation that
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overcame the poor solubility of the parent compound, enabling its widespread use in topical

and ophthalmic applications. This guide has provided a technical overview of these historical

and scientific milestones for professionals engaged in modern drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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